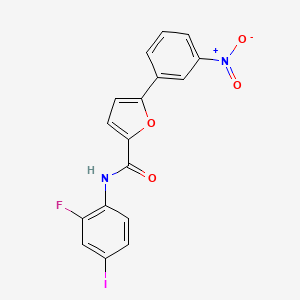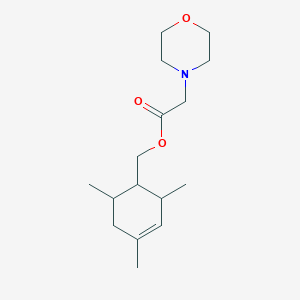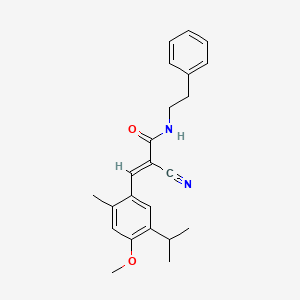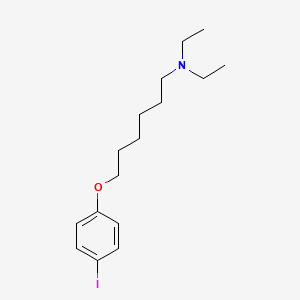
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide, commonly known as FIPI, is a potent and selective inhibitor of phospholipase D enzymes. Phospholipase D is an important enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. FIPI has been extensively studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases.
作用機序
FIPI is a potent and selective inhibitor of phospholipase D enzymes. Phospholipase D is an important enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cell proliferation. FIPI inhibits phospholipase D by binding to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This inhibition of phospholipase D activity leads to a reduction in the production of phosphatidic acid and downstream signaling pathways, resulting in the observed biochemical and physiological effects of FIPI.
Biochemical and Physiological Effects:
FIPI has been shown to have a variety of biochemical and physiological effects in various scientific research areas. In cancer research, FIPI has been shown to inhibit the proliferation and migration of cancer cells by reducing the production of phosphatidic acid and downstream signaling pathways. In inflammation research, FIPI has been shown to reduce the production of inflammatory mediators by inhibiting the activity of phospholipase D. In neurodegenerative disease research, FIPI has been shown to protect neurons from oxidative stress by reducing the production of phosphatidic acid and downstream signaling pathways.
実験室実験の利点と制限
FIPI has several advantages for lab experiments, including its high potency and selectivity for phospholipase D enzymes, its well-established synthesis method, and its potential applications in various scientific research areas. However, FIPI also has some limitations, including its potential toxicity and the need for careful dosing and administration in lab experiments.
将来の方向性
There are several future directions for the study of FIPI in scientific research. One potential direction is the development of FIPI analogs with improved potency and selectivity for phospholipase D enzymes. Another potential direction is the investigation of the role of phospholipase D in various disease states and the potential therapeutic applications of FIPI in these diseases. Additionally, the use of FIPI in combination with other drugs or therapies may also be a promising direction for future research.
合成法
FIPI can be synthesized using a multistep synthesis method that involves the reaction of 2-fluoro-4-iodophenol with 3-nitrobenzaldehyde to form the intermediate product. The intermediate product is then reacted with furfurylamine to form the final product, FIPI. The synthesis method for FIPI has been optimized to produce high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
FIPI has been extensively studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, FIPI has been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy. In inflammation research, FIPI has been shown to reduce the production of inflammatory mediators, making it a potential candidate for the treatment of inflammatory diseases. In neurodegenerative disease research, FIPI has been shown to protect neurons from oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FIN2O4/c18-13-9-11(19)4-5-14(13)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJQMFSOJXTHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FIN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)



![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)
![methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5089313.png)
